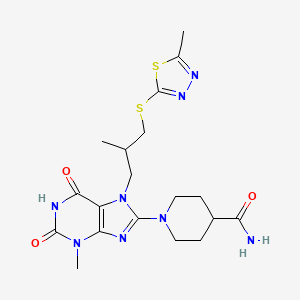
1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperidine moiety, which is a common feature in many drugs, and a 1,3,4-thiadiazole ring, which is known for its presence in compounds with a variety of biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, piperidine-based 1,3,4-thiadiazole derivatives have been synthesized by reacting thiosemicarbazide with hydrazonoyl chlorides, followed by cyclization and further reactions to yield the desired 1,3,4-thiadiazole derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known to interact with biological targets, as evidenced by the DNA binding investigations of 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin, which showed significant intercalative binding with DNA . The piperidine ring is another important structural feature, which is a six-membered heterocyclic amine that is often found in central nervous system agents .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The 1,3,4-thiadiazole derivatives have been shown to bind to DNA, suggesting that the compound may also interact with DNA or other biological targets in a similar manner . The presence of the piperidine ring could also imply potential reactivity with neurotransmitter systems, as seen in other piperidine-based compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with piperidine and 1,3,4-thiadiazole structures have been studied. These compounds often exhibit significant biological activity, such as anti-arrhythmic and anticancer properties , and their physical properties such as solubility and stability are tailored to enhance their pharmacological profiles. The piperidine moiety, in particular, is known to confer good oral exposure and central nervous system penetration .
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
The compound exhibits potential as a Glycine Transporter 1 (GlyT1) inhibitor, which could be beneficial for treating disorders related to the central nervous system. Yamamoto et al. (2016) found that related compounds showed potent GlyT1 inhibitory activity and favorable pharmacokinetics, potentially increasing cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).
Antimicrobial and Antiviral Activities
Compounds with structural similarities have demonstrated inhibitory effects on bacteria and viruses. Xia et al. (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and found them to exhibit inhibitory effects against Xanthomonas campestris pv. oryzae, as well as certain antiviral activities (Xia, 2015).
Anti-Inflammatory and Analgesic Properties
Abu-Hashem et al. (2020) synthesized novel compounds derived from 1,3,4-thiadiazole and found them to have significant analgesic and anti-inflammatory activities. These compounds were effective as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Arrhythmic Potential
Related compounds have shown significant anti-arrhythmic activity, suggesting potential applications in cardiovascular research. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives with notable anti-arrhythmic effects (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anticancer Applications
Novel 1,3,4-thiadiazole derivatives exhibit promising anticancer activity. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups and found them effective against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antibacterial and Antifungal Properties
1,3,4-thiadiazole derivatives have shown excellent antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents. Wan et al. (2018) synthesized novel derivatives bearing a semicarbazone moiety and found them to exhibit superior activity against bacterial strains (Wan, Gan, Hu, Meng, Tian, Li, Wu, Xu, Ouyang, & Wang, 2018).
Leishmanicidal Activity
Some derivatives of 1,3,4-thiadiazole demonstrate strong leishmanicidal activity, making them potential candidates for treating parasitic infections. Foroumadi et al. (2005) synthesized 1,3,4-thiadiazole derivatives and evaluated their leishmanicidal activity against Leishmania major promastigotes, finding them more effective than the reference drug (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Eigenschaften
IUPAC Name |
1-[3-methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S2/c1-10(9-31-19-24-23-11(2)32-19)8-27-13-15(25(3)18(30)22-16(13)29)21-17(27)26-6-4-12(5-7-26)14(20)28/h10,12H,4-9H2,1-3H3,(H2,20,28)(H,22,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRLGWIOWLAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(C)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-7-(2-methyl-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

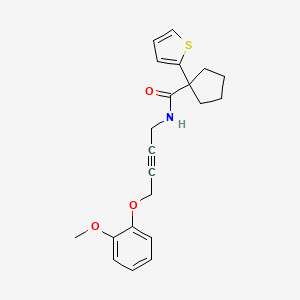
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)


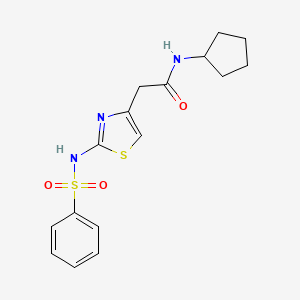

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)
![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
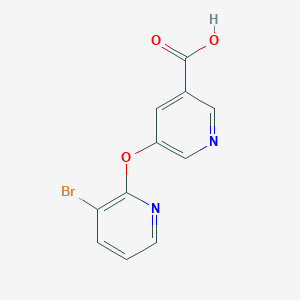
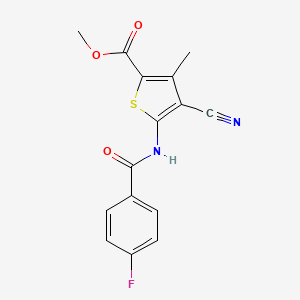

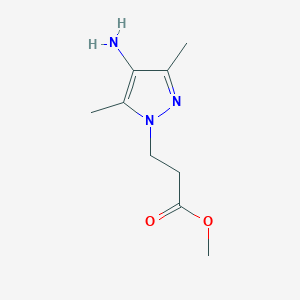
![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)